

An In-depth Technical Guide to 2-Bromo-5-chlorobenzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Bromo-5-chlorobenzaldehyde**

Cat. No.: **B066733**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of **2-Bromo-5-chlorobenzaldehyde**, a key intermediate in pharmaceutical and fine chemical synthesis.

Core Chemical Properties

2-Bromo-5-chlorobenzaldehyde is a halogenated aromatic aldehyde. Its chemical structure, featuring a bromine atom ortho to the aldehyde group and a chlorine atom in the meta position, imparts unique reactivity, making it a valuable building block in organic synthesis.

Physical and Chemical Data

The following table summarizes the key physical and chemical properties of **2-Bromo-5-chlorobenzaldehyde**.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₄ BrClO	[1] [2]
Molecular Weight	219.46 g/mol	[1] [2]
Appearance	White to light yellow crystalline powder	[1]
Melting Point	64.0 to 68.0 °C	
Boiling Point	258 °C	[3]
Density	1.698 g/cm ³	[3]
Flash Point	110 °C	[3]
Solubility	Soluble in methanol.	[3]
CAS Number	174265-12-4	[1] [2] [3]
InChI	1S/C7H4BrClO/c8-7-2-1-6(9)3-5(7)4-10/h1-4H	[1]
SMILES	O=Cc1cc(Cl)ccc1Br	[1]

Synthesis of 2-Bromo-5-chlorobenzaldehyde

Several synthetic routes to **2-Bromo-5-chlorobenzaldehyde** have been reported. A common and efficient method involves the direct bromination of 3-chlorobenzaldehyde.

Experimental Protocol: Bromination of 3-chlorobenzaldehyde

This protocol is based on a one-step reaction with high yield.

Materials:

- 3-chlorobenzaldehyde
- N-Bromosuccinimide (NBS)

- Inorganic strong acid (e.g., concentrated sulfuric acid)
- Iodine-containing catalyst (e.g., elemental iodine)
- Crushed ice
- Water
- Petroleum ether

Procedure:

- In a suitable reaction vessel, dissolve 3-chlorobenzaldehyde in an inorganic strong acid, and cool the system to $\leq 10^{\circ}\text{C}$.
- Slowly add the iodine-containing catalyst to the mixture.
- While maintaining the temperature at $\leq 15^{\circ}\text{C}$, add N-bromosuccinimide (NBS) in portions over a period of time.
- Allow the reaction to proceed at this temperature for 2-10 hours.
- Gradually raise the temperature to 25-55°C and continue the reaction for another 1-6 hours.
- Upon completion, pour the reaction mixture into crushed ice.
- A solid will precipitate. Isolate the solid by suction filtration.
- Wash the solid with water.
- Purify the crude product by recrystallization from petroleum ether to obtain **2-Bromo-5-chlorobenzaldehyde** as a white to light yellow crystalline solid.

Chemical Reactivity and Synthetic Applications

The aldehyde functional group and the halogen substituents on the aromatic ring make **2-Bromo-5-chlorobenzaldehyde** a versatile intermediate for a variety of organic transformations, particularly in the synthesis of pharmaceutical compounds.^[3] It is a known

precursor in the preparation of compounds used for the treatment or prevention of viral infections.^[3]

Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones.^{[4][5][6][7]} **2-Bromo-5-chlorobenzaldehyde** can react with a phosphorus ylide (Wittig reagent) to form a substituted styrene derivative. The general mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon, leading to the formation of a betaine intermediate, which then collapses to form the alkene and triphenylphosphine oxide.^{[4][7]}

A general experimental protocol for a Wittig reaction with an aldehyde is as follows:

Materials:

- Aldehyde (e.g., **2-Bromo-5-chlorobenzaldehyde**)
- Phosphonium salt (e.g., methyltriphenylphosphonium bromide)
- Strong base (e.g., n-butyllithium, sodium hydride)
- Anhydrous solvent (e.g., THF, toluene)
- Quenching solution (e.g., saturated aqueous ammonium chloride)
- Extraction solvent (e.g., ethyl acetate)

Procedure:

- Suspend the phosphonium salt in an anhydrous solvent under an inert atmosphere.
- Add the strong base dropwise at a suitable temperature (e.g., 0 °C or room temperature) to generate the ylide.
- Stir the resulting mixture for a period of time to ensure complete ylide formation.
- Add a solution of the aldehyde in an anhydrous solvent to the ylide solution.
- Allow the reaction to stir at a specified temperature until completion, monitoring by TLC.

- Quench the reaction with a suitable aqueous solution.
- Extract the product with an organic solvent.
- Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na_2SO_4), and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.^{[8][9][10][11][12]} The bromine atom on **2-Bromo-5-chlorobenzaldehyde** can participate in Suzuki coupling reactions with various boronic acids or esters to form biaryl compounds. This reaction is a powerful tool for constructing carbon-carbon bonds.^{[8][10][11]}

The catalytic cycle of the Suzuki coupling involves three main steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst.^{[9][10]}

A general experimental protocol for a Suzuki-Miyaura coupling is as follows:

Materials:

- Aryl halide (e.g., **2-Bromo-5-chlorobenzaldehyde**)
- Boronic acid or ester
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{Pd}(\text{OAc})_2$)
- Ligand (if necessary, e.g., SPhos)
- Base (e.g., K_2CO_3 , Cs_2CO_3 , K_3PO_4)
- Solvent system (e.g., toluene/water, dioxane/water)

Procedure:

- To a reaction vessel, add the aryl halide, boronic acid, palladium catalyst, ligand (if used), and base.
- Purge the vessel with an inert gas (e.g., argon or nitrogen).
- Add the degassed solvent system.
- Heat the reaction mixture to the desired temperature and stir for the required time, monitoring by TLC or GC/MS.
- After completion, cool the reaction to room temperature.
- Add water and extract the product with an organic solvent.
- Combine the organic layers, wash with brine, dry over an anhydrous salt, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization.

Spectroscopic Data

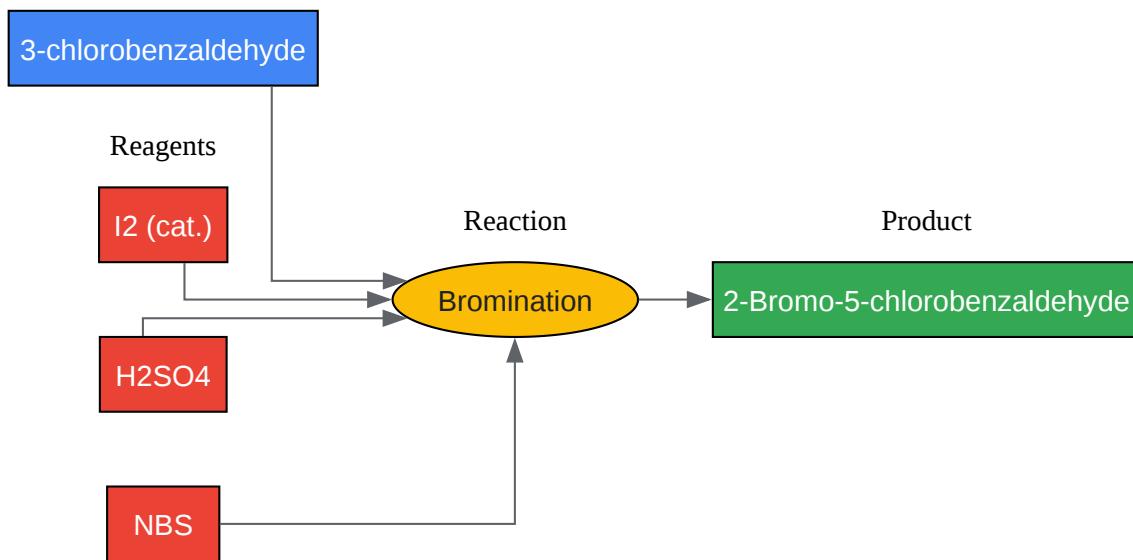
As of the time of this publication, publicly available experimental ^1H NMR, ^{13}C NMR, IR, and mass spectra for **2-Bromo-5-chlorobenzaldehyde** are limited. Researchers are advised to acquire this data for their specific samples for characterization and to confirm purity. For reference, spectral data for structurally similar compounds such as 2-bromobenzaldehyde, 2-chlorobenzaldehyde, and 5-bromo-2-chlorobenzoic acid are available in various databases.[\[13\]](#) [\[14\]](#) [\[15\]](#) [\[16\]](#) [\[17\]](#) [\[18\]](#) [\[19\]](#) [\[20\]](#)

Safety and Handling

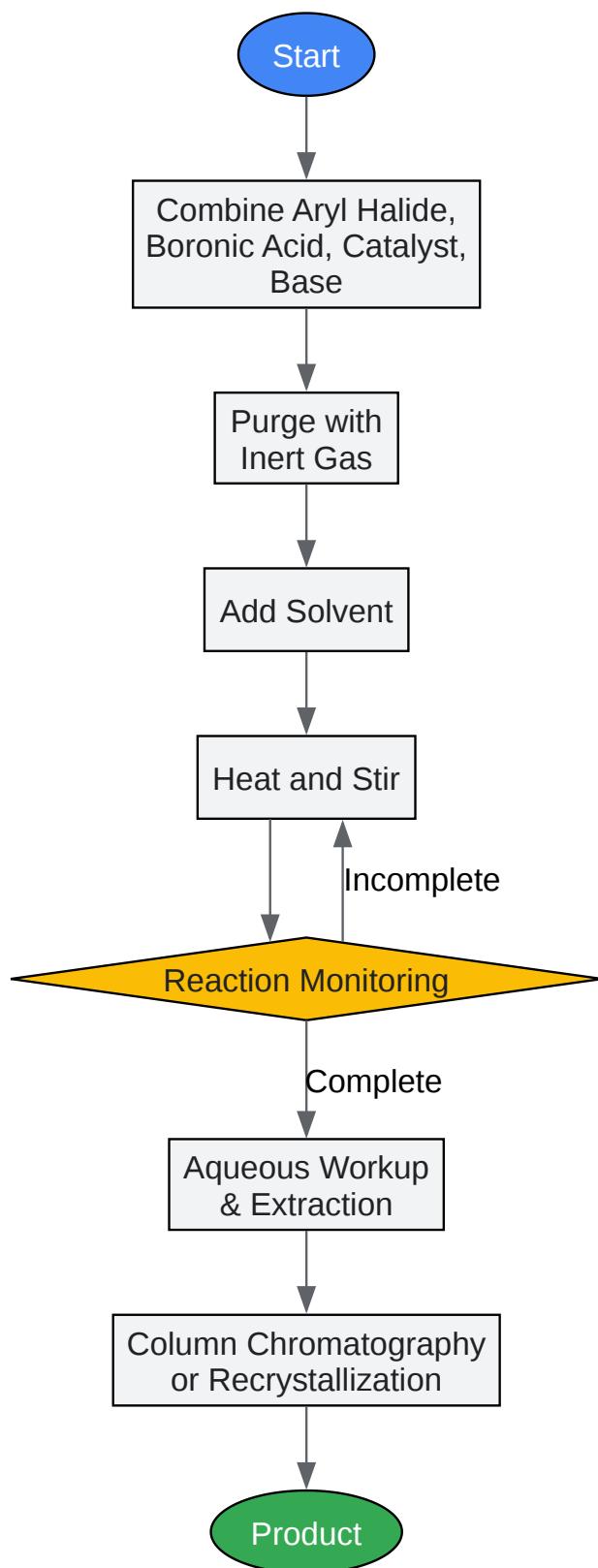
2-Bromo-5-chlorobenzaldehyde is classified as an acute toxicant (oral) and should be handled with care. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Visualizations

Starting Material

[Click to download full resolution via product page](#)

Caption: Synthesis of **2-Bromo-5-chlorobenzaldehyde**.



[Click to download full resolution via product page](#)

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromo-5-chlorobenzaldehyde | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. 2-Bromo-5-chlorobenzaldehyde CAS#: 174265-12-4 [chemicalbook.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. 2-Bromobenzaldehyde(6630-33-7) 13C NMR spectrum [chemicalbook.com]
- 14. 2-Bromobenzaldehyde | C7H5BrO | CID 81129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. dev.spectrabase.com [dev.spectrabase.com]
- 16. 2-chlorobenzaldehyde [wiredchemist.com]
- 17. 5-Bromo-2-chlorobenzoic acid (21739-92-4) 13C NMR [m.chemicalbook.com]
- 18. spectrabase.com [spectrabase.com]
- 19. 2-Bromo-5-chlorobenzoic acid(21739-93-5) IR Spectrum [chemicalbook.com]
- 20. 2-Chlorobenzaldehyde (89-98-5) 13C NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Bromo-5-chlorobenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b066733#2-bromo-5-chlorobenzaldehyde-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com